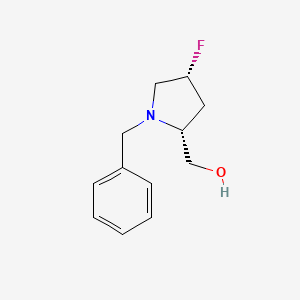
3-fluoro-4-iodo-N,N-dimethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-4-iodo-N,N-dimethylaniline is an organic compound with the molecular formula C8H9FIN. It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by methyl groups, and the benzene ring is substituted with fluorine and iodine atoms at the 3 and 4 positions, respectively .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-fluoro-4-iodo-N,N-dimethylaniline typically involves multi-step reactions. One common method is the halogenation of N,N-dimethylaniline, followed by selective fluorination and iodination. The process may involve:
Halogenation: The initial step involves the halogenation of N,N-dimethylaniline using reagents like bromine or chlorine.
Fluorination: The halogenated intermediate is then subjected to fluorination using metal fluorides in the presence of specific catalysts.
Iodination: Finally, the fluorinated compound undergoes iodination using iodine or iodine-containing reagents.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Fluoro-4-iodo-N,N-dimethylaniline can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: It can undergo oxidation to form corresponding nitro or amino derivatives and reduction reactions to remove halogen atoms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products: The major products formed from these reactions include various substituted anilines, nitroanilines, and aminoanilines .
Applications De Recherche Scientifique
3-Fluoro-4-iodo-N,N-dimethylaniline has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-fluoro-4-iodo-N,N-dimethylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparaison Avec Des Composés Similaires
- 3-Chloro-4-iodo-N,N-dimethylaniline
- 4-Fluoro-N,N-dimethylaniline
- 4-Iodo-N,N-dimethylaniline
Comparison: 3-Fluoro-4-iodo-N,N-dimethylaniline is unique due to the presence of both fluorine and iodine atoms, which impart distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities .
Propriétés
Formule moléculaire |
C8H9FIN |
|---|---|
Poids moléculaire |
265.07 g/mol |
Nom IUPAC |
3-fluoro-4-iodo-N,N-dimethylaniline |
InChI |
InChI=1S/C8H9FIN/c1-11(2)6-3-4-8(10)7(9)5-6/h3-5H,1-2H3 |
Clé InChI |
MEWJTTNYBGCGLU-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC(=C(C=C1)I)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-bromo-2,6-dimethylphenoxy)-N'-[(3Z)-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12454943.png)
![11-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-10-(cyclopropylcarbonyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12454949.png)
![4-nitrobenzyl N-[(4-tert-butylphenyl)carbonyl]valinate](/img/structure/B12454954.png)
![2-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]-N-[5-(4-methylphenyl)benzimidazo[2,1-a]phthalazin-10-yl]acetamide](/img/structure/B12454960.png)






![4-{[1-(3,4-Dimethoxyphenyl)-2-methoxy-2-oxoethyl]amino}-4-oxobutanoic acid](/img/structure/B12455004.png)
![7-Tert-butyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12455012.png)
![2-[(2-Methylphenyl)carbonyl]hydrazinecarbothioamide](/img/structure/B12455020.png)
